molecular formula C17H28N2O4 B8547642 Tert-butyl 4-(3-cyano-4-ethoxy-4-oxobutyl)piperidine-1-carboxylate

Tert-butyl 4-(3-cyano-4-ethoxy-4-oxobutyl)piperidine-1-carboxylate

Cat. No. B8547642
M. Wt: 324.4 g/mol
InChI Key: KDZKGDOJUKWULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035051B1

Procedure details

Combine tert-butyl 4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate (5.26 kg, 17.1 mol), ethyl cyanoacetate (7 kg, 62 mol), 21% sodium ethoxide in EtOH (8.25 L, 24.75 mol) and EtOH (35 L) in a 50 L reactor under a nitrogen atmosphere. Heat the mixture at 35-40° C. for 18 h at which time NMR analysis shows 20% of the mesylate remaining Continue heating the mixture at 35-40° C. for 24 h at which time NMR analysis shows only a small amount of mesylate. Slowly cool the reaction to RT and add glacial acetic acid (1422 mL, 22.68 mol) over 30 min. Concentrate the mixture using vacuum distillation and then partition between water (25 L) and EtOAc (35 L). Separate the layers and extract the aqueous phase with EtOAc (10 L). Combine the organic portions, wash with brine (15 L), and concentrate to a red oil. Purify the oil using silica gel chromatography (75 kg silica gel, 65-250 mesh), eluting with hexane (40 L) and then 20% EtOAc/hexane to provide a fraction (7.8 kg) that is 30% ethyl cyanoacetate/70% desired product. Concentrate the material by wipe film distillation at 100° C. and 210 mtorr vacuum, collecting the non-volatile fraction to provide the title compound (4.54 kg, 82%).
Quantity
5.26 kg
Type
reactant
Reaction Step One
Quantity
7 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1422 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
35 L
Type
solvent
Reaction Step Eight
Name
Quantity
8.25 L
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1)(=O)=O.[C:21]([CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])#[N:22].[O-]CC.[Na+].S([O-])(=O)(=O)C.C(O)(=O)C>CCO>[C:21]([CH:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1)#[N:22] |f:2.3|

Inputs

Step One
Name
Quantity
5.26 kg
Type
reactant
Smiles
CS(=O)(=O)OCCC1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
7 kg
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)(=O)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)(=O)(=O)[O-]
Step Six
Name
Quantity
1422 mL
Type
reactant
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Eight
Name
Quantity
35 L
Type
solvent
Smiles
CCO
Step Nine
Name
Quantity
8.25 L
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating the mixture at 35-40° C. for 24 h at which time NMR analysis
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
Slowly cool
CUSTOM
Type
CUSTOM
Details
the reaction to RT
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture
DISTILLATION
Type
DISTILLATION
Details
vacuum distillation
CUSTOM
Type
CUSTOM
Details
partition between water (25 L) and EtOAc (35 L)
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase with EtOAc (10 L)
WASH
Type
WASH
Details
Combine the organic portions, wash with brine (15 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to a red oil
CUSTOM
Type
CUSTOM
Details
Purify the oil
WASH
Type
WASH
Details
eluting with hexane (40 L)
CUSTOM
Type
CUSTOM
Details
20% EtOAc/hexane to provide a fraction (7.8 kg) that

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(CCC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.